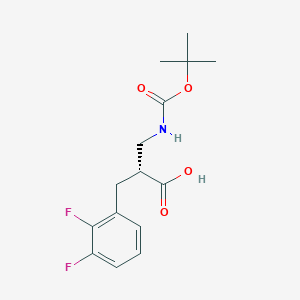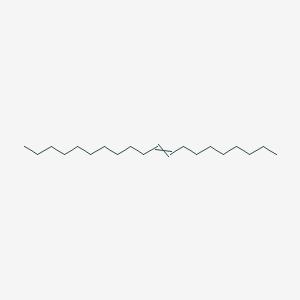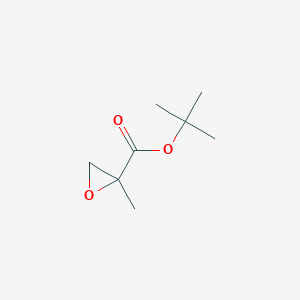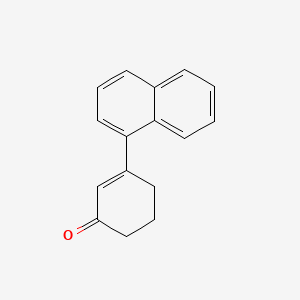
2-Cyclohexen-1-one, 3-(1-naphthyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 3-(1-naphthyl)- is an organic compound that belongs to the class of enones It is characterized by a cyclohexenone ring substituted with a naphthyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(1-naphthyl)- can be achieved through several methods. One common approach involves the reaction of cyclohexenone with a naphthyl derivative under specific conditions. For instance, the use of a strong base such as sodium hydride or potassium tert-butoxide can facilitate the nucleophilic addition of the naphthyl group to the cyclohexenone ring. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(1-naphthyl)- may involve catalytic processes. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the reaction. The use of continuous flow reactors can also improve the scalability and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexen-1-one, 3-(1-naphthyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the naphthyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or sulfuric acid can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of naphthyl-substituted ketones or carboxylic acids.
Reduction: Formation of naphthyl-substituted alcohols or alkanes.
Substitution: Introduction of halogens or other functional groups onto the naphthyl ring.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexen-1-one, 3-(1-naphthyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-Cyclohexen-1-one, 3-(1-naphthyl)- involves its interaction with specific molecular targets. The enone moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects. The naphthyl group can also participate in π-π interactions with aromatic residues in proteins, further influencing its activity.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexen-1-one, 3-(1-naphthyl)- can be compared with other similar compounds such as:
Cyclohexenone: Lacks the naphthyl substitution, making it less complex and potentially less active in certain applications.
3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of a naphthyl group, resulting in different chemical properties and reactivity.
2-Cyclohexen-1-one, 3-phenyl-: Substituted with a phenyl group, which may have different steric and electronic effects compared to the naphthyl group.
The uniqueness of 2-Cyclohexen-1-one, 3-(1-naphthyl)- lies in its combination of the cyclohexenone and naphthyl moieties, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
42160-94-1 |
|---|---|
Molekularformel |
C16H14O |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-naphthalen-1-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H14O/c17-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-2,4-6,9-11H,3,7-8H2 |
InChI-Schlüssel |
SCWXBLKCYRMBOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=CC(=O)C1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




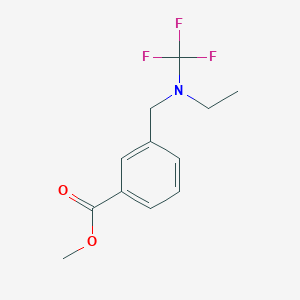

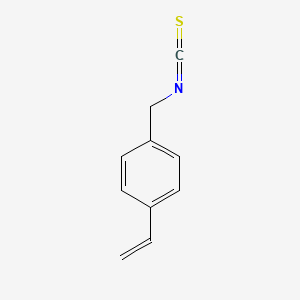
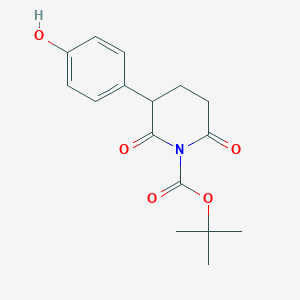

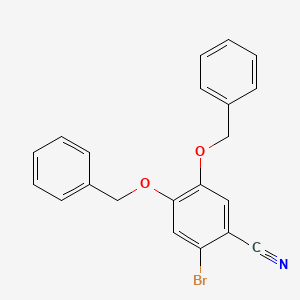
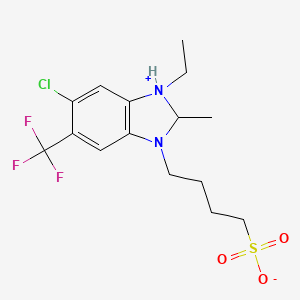
![benzyl N-[(2-hydroxynaphthalen-1-yl)-phenylmethyl]carbamate](/img/structure/B13977942.png)

